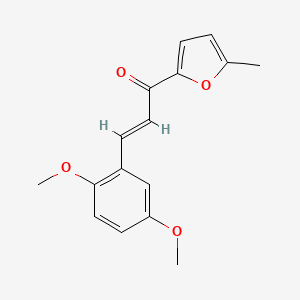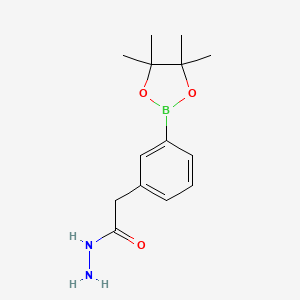
(2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, commonly referred to as 2,5-Dimethoxyphenyl-5-methylfuran-2-yl prop-2-en-1-one, is an organic compound that has recently become a topic of interest for scientists. It is a heterocyclic compound containing a 5-membered ring with both oxygen and nitrogen atoms. It has been studied for its potential to be used as a synthetic intermediate in the production of various pharmaceuticals, agrochemicals, and other important compounds.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethoxyphenyl-5-methylfuran-2-yl prop-2-en-1-one has been studied for its potential applications in scientific research. It has been found to be a useful intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has also been studied for its potential use in the synthesis of various polymers and other materials. Additionally, it has been studied for its potential use as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2,5-Dimethoxyphenyl-5-methylfuran-2-yl prop-2-en-1-one is not yet fully understood. However, it is believed that it may act as a proton transfer agent, allowing for the transfer of protons between molecules. This could potentially be used to facilitate the synthesis of various compounds. Additionally, it may act as a Lewis acid, allowing for the formation of various covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,5-Dimethoxyphenyl-5-methylfuran-2-yl prop-2-en-1-one are not yet fully understood. However, it is believed that it may have potential applications in the treatment of various diseases and conditions. Additionally, it may have potential applications in the prevention of various diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2,5-Dimethoxyphenyl-5-methylfuran-2-yl prop-2-en-1-one in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, making it an ideal choice for research purposes. Additionally, it is relatively stable and has a low toxicity profile, making it safe to use in laboratory settings. However, it does have some limitations. It is not very soluble in water, making it difficult to use in certain types of experiments. Additionally, it is not very reactive, making it difficult to use in certain types of reactions.
Zukünftige Richtungen
The potential future directions for 2,5-Dimethoxyphenyl-5-methylfuran-2-yl prop-2-en-1-one are numerous. It could be used as a synthetic intermediate in the production of various pharmaceuticals and agrochemicals. Additionally, it could be used as a catalyst in various chemical reactions. It could also be used as a proton transfer agent in various biochemical and physiological processes. Finally, it could be used as a Lewis acid in the formation of various covalent bonds.
Synthesemethoden
2,5-Dimethoxyphenyl-5-methylfuran-2-yl prop-2-en-1-one can be synthesized using a two-step process. The first step involves the reaction of 2,5-dimethoxyphenol with 5-methylfuran-2-yl bromide in the presence of a base. This reaction yields the desired product, 2,5-Dimethoxyphenyl-5-methylfuran-2-yl prop-2-en-1-one, as well as other byproducts. The second step involves the purification of the product using a column chromatography technique. This process involves the separation of the desired product from the other byproducts.
Eigenschaften
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-11-4-8-16(20-11)14(17)7-5-12-10-13(18-2)6-9-15(12)19-3/h4-10H,1-3H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABYHXILLYTODR-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B6335614.png)

![Benzyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B6335626.png)
![Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate](/img/structure/B6335633.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-(naphthalen-2-yl)acetic acid](/img/structure/B6335640.png)
![Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B6335646.png)
![Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B6335651.png)



![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate, 95%](/img/structure/B6335672.png)

